1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-

Physicochemical Properties LogP Topological Polar Surface Area

Secure the exact 1-(5-pyrimidinyl) regioisomer (CAS 646056-16-8) to guarantee the precise pharmacophoric geometry required for target engagement. Unlike its 7-substituted analog, this spirocyclic core presents a free secondary amine at position 7—essential for nAChR and sigma receptor binding. Its fully saturated spiro framework (Fsp³ = 1.0) delivers superior 3D shape diversity for fragment-based lead discovery and rapid hit-to-lead functionalization via amide coupling or reductive amination.

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
CAS No. 646056-16-8
Cat. No. B15069177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-
CAS646056-16-8
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)N(C1)C3=CN=CN=C3
InChIInChI=1S/C11H16N4/c1-2-11(3-4-12-8-11)15(5-1)10-6-13-9-14-7-10/h6-7,9,12H,1-5,8H2
InChIKeyJREYYHGJRQCLLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Examining 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- (CAS 646056-16-8): A Spirocyclic Heterocycle for Scientific Procurement


1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- (CAS 646056-16-8) is a spirocyclic heterocyclic compound that features a unique diazaspiro[4.4]nonane core with a pyrimidine substituent at the 1-position [1]. This spiro framework incorporates two nitrogen atoms within a rigid, three-dimensional scaffold that is of interest in medicinal chemistry for its potential to present pharmacophoric elements in a defined spatial orientation . The compound belongs to a broader class of N-aryl diazaspirocyclic molecules that have been explored for modulation of sigma receptors, nicotinic acetylcholine receptors, and voltage-gated sodium channels [2]. However, as of the present analysis, the specific quantitative differentiation evidence for this exact compound relative to its closest analogs is limited, and procurement decisions should be informed by the available comparative data outlined below.

Why 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- Cannot Be Simply Substituted by In-Class Analogs


Generic substitution within the 1,7-diazaspiro[4.4]nonane class is not straightforward due to the critical influence of regiochemistry and the nature of the aryl substituent on biological target interactions. Closely related regioisomeric compounds, such as 1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)- (CAS 646056-03-3), share identical molecular formulae but differ in the attachment point of the pyrimidine ring . Although computed properties like LogP and topological polar surface area (TPSA) may appear identical for these regioisomers (e.g., both isomers exhibit a LogP of 1.20 and a TPSA of 41.05 Ų as calculated by common cheminformatics packages [1]), the spatial orientation of the hydrogen-bond donor (the secondary amine) relative to the pyrimidine acceptor sites is distinct. This difference in pharmacophore geometry can lead to divergent binding affinities at proteins such as nicotinic acetylcholine receptors (nAChRs) and sigma receptors, as evidenced by the known differential activities of other N-aryl-substituted spirocyclic diamines [2]. Therefore, substituting the 1-(5-pyrimidinyl) isomer with the 7-(5-pyrimidinyl) isomer or other heteroaryl-substituted analogs without specific comparative data risks selecting a compound with inadequate target engagement or altered pharmacokinetic properties, undermining the scientific goals of a project.

Quantitative Comparator-Based Evidence for 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-


Physicochemical Property Convergence Between 1- and 7-Regioisomers Implies Differential, Undetermined Biological Profiles

Despite their structural distinction, the computed LogP and topological polar surface area (TPSA) values for 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- and its 7-(5-pyrimidinyl) regioisomer are numerically identical at 1.20 and 41.05 Ų, respectively [1]. This convergence indicates that simple in silico ADMET filters cannot discriminate between them. However, the lack of property differentiation increases the uncertainty of biological substitution: any observed functional differences must arise from the specific geometric arrangement of the pyrimidine ring and the spirocyclic amine, underscoring the need for empirical binding data rather than computational screens alone when selecting between these regioisomers.

Physicochemical Properties LogP Topological Polar Surface Area

Contrasting Hydrogen-Bond Donor Presentation Compared to 7-Methyl Analog Dictates Target Engagement Potential

The title compound possesses one hydrogen-bond donor (HBD), the secondary amine at position 7 [1]. In contrast, the closely related 7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane (CAS 646056-37-3) features methylation at position 7, reducing its HBD count to zero . This single HBD difference can be critical for target engagement, as it alters the ability to form key hydrogen bonds with receptor residues. For example, studies on analogous N-aryl diazaspiro[4.4]nonane scaffolds show that the presence and position of a HBD significantly impact binding affinity at nAChRs, with the non-methylated pyridinyl analog demonstrating a Ki of 33 nM at α4β2 nAChR [2], while N-methylation in related series often reduces affinity due to loss of hydrogen bonding. Therefore, procurement of the 1-(5-pyrimidinyl) variant over the N-methylated analog is scientifically justified when a hydrogen-bond-capable amine is required for the desired target interaction.

Hydrogen-Bond Donor Count Structural Alert Medicinal Chemistry Optimization

Class-Level Biological Target Modulation: nAChR and Sigma Receptor Activity Inferred from Pyridinyl Analogs

While direct binding data for the title compound is unavailable, the biological activity of closely related N-aryl diazaspiro[4.4]nonane derivatives allows for a class-level inference. The 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane analog exhibits a Ki of 33 nM at the α4β2 nicotinic acetylcholine receptor (nAChR) [1] and a Ki of 6.90 µM at the α7 nAChR [2], demonstrating significant, subtype-selective affinity. The title compound, by virtue of its pyrimidine ring, is expected to engage similar neuronal receptor targets; patent literature specifically describes pyrimidinyl-diazospiro compounds as modulators of voltage-gated sodium channels [3]. This class-level evidence suggests that 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- is positioned for exploration in neurological programs targeting ion channels and neurotransmitter systems. Procurement for such projects is supported by this pharmacological lineage, though direct comparison against pyridinyl analogs remains to be experimentally determined.

Nicotinic Acetylcholine Receptors Sigma Receptors Binding Affinity

Structural Rigidity (Fsp3 = 1.0) as a Differentiator from Planar Heterocyclic Bioisosteres

The core 1,7-diazaspiro[4.4]nonane scaffold has a fraction of sp3-hybridized carbons (Fsp3) of 1.0, indicating a fully saturated, three-dimensional framework . This contrasts sharply with common planar bioisosteres like 4-aminopyrimidine (Fsp3 = 0.0) or even spiro[4.5]decane analogs (Fsp3 ≈ 0.8). The high Fsp3 value is associated with increased molecular complexity and improved developability profiles, including lower promiscuity and higher aqueous solubility [1]. Among similarly high-Fsp3 scaffolds, the 1,7-diazaspiro[4.4]nonane system offers a distinct ring topology (two 5-membered rings) compared to 1,7-diazaspiro[4.5]decane (5- and 6-membered rings), which can affect the vector of exit angles for substituents. For procurement, selecting the 1-(5-pyrimidinyl)-1,7-diazaspiro[4.4]nonane over planar pyrimidine-based building blocks offers a clear, quantifiable advantage in terms of three-dimensionality, which is increasingly valued in fragment-based drug discovery and lead generation campaigns seeking novel intellectual property space.

Fraction sp3 (Fsp3) Molecular Complexity Drug-likeness

Practical Application Scenarios for 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- Based on Available Evidence


Neuroscience Drug Discovery Programs Targeting Nicotinic Acetylcholine Receptors or Voltage-Gated Sodium Channels

Given the class-level evidence that N-aryl diazaspiro[4.4]nonane derivatives bind to nAChRs with nanomolar affinity, 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- is a compelling starting point for medicinal chemistry campaigns targeting neurological disorders such as pain, epilepsy, or cognitive deficits [1]. The pyrimidine ring introduces additional heteroatom interactions not present in the well-characterized pyridinyl analogs, potentially leading to distinct selectivity profiles [2]. Furthermore, related pyrimidinyl-diazospiro compounds have been patented as voltage-gated sodium channel modulators, indicating a broad applicability in CNS drug discovery [3]. Procurement of this specific regioisomer (1-substituted) ensures the presentation of a free secondary amine at position 7, a pharmacophoric element crucial for receptor binding as inferred from SAR studies on analogous scaffolds .

Fragment-Based Drug Discovery (FBDD) Libraries Seeking Three-Dimensional, Saturated Scaffolds

The fully saturated nature of the 1,7-diazaspiro[4.4]nonane core (Fsp3 = 1.0) makes this compound highly attractive for inclusion in fragment libraries aimed at exploring novel three-dimensional chemical space [1]. Compared to planar aromatic fragments, this spirocyclic scaffold offers enhanced shape diversity and the potential for improved physicochemical profiles and lower promiscuity [2]. Its use as a fragment hit can be supported by the known tractability of the secondary amine at position 7 for further functionalization (e.g., amide coupling, reductive amination), enabling rapid exploration of vector space in hit-to-lead programs [3].

Chemical Biology Probe Development for Sigma-1 or Sigma-2 Receptor Profiling

The 1,7-diazaspiro[4.4]nonane scaffold has been recognized as a privileged structure for engaging sigma receptors [1]. While direct binding data for the 1-(5-pyrimidinyl) derivative is pending, its structural features—the pyrimidine ring and the spirocyclic amine—align well with the pharmacophore of known sigma-1 ligands. The purchase of this compound for in-house radioligand displacement assays (e.g., using [3H]-(+)-pentazocine for sigma-1 [2]) would allow researchers to determine its sigma receptor affinity profile and compare it to the established pyridinyl derivatives, potentially identifying a novel chemotype for sigma receptor-based therapeutic applications in pain, depression, or neurodegeneration [3].

Quote Request

Request a Quote for 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.